molecular formula C19H24F3NO3 B4532931 methyl 4-oxo-4-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanoate

methyl 4-oxo-4-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanoate

Cat. No.: B4532931
M. Wt: 371.4 g/mol
InChI Key: CLUDWPNRXBLFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-oxo-4-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanoate, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has been widely used in scientific research to study the role of glutamate transporters in the central nervous system.

Mechanism of Action

Methyl 4-oxo-4-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanoate inhibits glutamate transporters by binding to the substrate-binding site of the transporter. This prevents the transporter from removing glutamate from the synaptic cleft, leading to increased levels of glutamate. The increased levels of glutamate can lead to excitotoxicity, which is the process by which excessive stimulation of neurons leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits glutamate transporters with high potency and selectivity. In vivo studies have shown that this compound can increase extracellular glutamate levels in the brain, leading to behavioral changes such as hyperactivity and seizures.

Advantages and Limitations for Lab Experiments

Methyl 4-oxo-4-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanoate has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate transporters, which allows researchers to study the effects of excess glutamate on neuronal function and behavior. However, this compound has some limitations. It is not suitable for long-term studies because it can lead to excitotoxicity and cell death. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of methyl 4-oxo-4-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanoate. One direction is to study the effects of this compound on different types of glutamate transporters. Another direction is to study the effects of this compound on different brain regions and cell types. Additionally, researchers can explore the use of this compound as a potential therapeutic agent for diseases such as epilepsy and stroke.

Scientific Research Applications

Methyl 4-oxo-4-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanoate has been used in scientific research to study the role of glutamate transporters in the central nervous system. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is essential for maintaining proper neurotransmission. This compound inhibits glutamate transporters, leading to increased levels of glutamate in the synaptic cleft. This allows researchers to study the effects of excess glutamate on neuronal function and behavior.

Properties

IUPAC Name

methyl 4-oxo-4-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3NO3/c1-26-18(25)11-10-17(24)23-12-4-5-14(13-23)8-9-15-6-2-3-7-16(15)19(20,21)22/h2-3,6-7,14H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUDWPNRXBLFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)N1CCCC(C1)CCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-oxo-4-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanoate

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